molecular formula C11H11N3O3 B8353505 N-(Phenyl-furazan-3-yl)-D,L-alanine

N-(Phenyl-furazan-3-yl)-D,L-alanine

Cat. No. B8353505
M. Wt: 233.22 g/mol
InChI Key: NSRIICAKTTYVOV-UHFFFAOYSA-N
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Patent
US06559141B2

Procedure details

Following General Procedure II-D and using 4-phenyl-furazan-3-ylamine (Maybridge) and ethyl pyruvate (Aldrich), the ethyl ester was prepared. Following General Procedure II-A, Method B (LiOH/H2O/dioxane) and using the ethyl ester, the title compound was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
LiOH H2O dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([NH2:12])=[N:9][O:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]([O:18]CC)(=[O:17])[C:14]([CH3:16])=O.[Li+].[OH-].O.O1CCOCC1>>[C:1]1([C:7]2[C:8]([NH:12][CH:14]([C:13]([OH:18])=[O:17])[CH3:16])=[N:9][O:10][N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=NON1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Three
Name
LiOH H2O dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-].O.O1CCOCC1
Step Four
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=NON1)NC(C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.